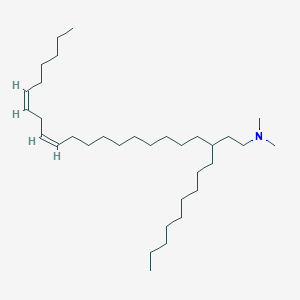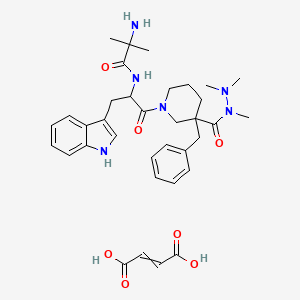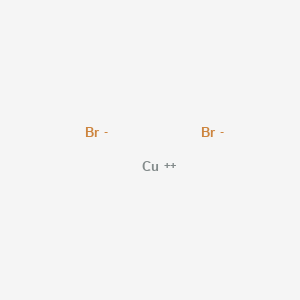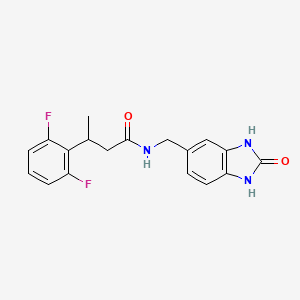
(13Z,16Z)-N,N-dimethyl-3-nonyldocosa-13,16-dien-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound 32: is a synthetic organic molecule known for its potent biological activities. It is recognized as a polyketide synthase 13 inhibitor and an effective activator of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Compound 32 involves multiple steps, typically starting with the formation of key intermediates through reactions such as coupling, cyclization, and functional group modifications. For instance, the preparation of polyketide synthase 13 inhibitors often involves the use of coumestan derivatives . The reaction conditions may include the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of Compound 32 can be scaled up using optimized synthetic routes that ensure high purity and yield. The process may involve continuous flow chemistry techniques, which allow for better control over reaction parameters and scalability. Additionally, purification methods such as crystallization and chromatography are employed to obtain the final product with the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: Compound 32 undergoes various chemical reactions, including:
Oxidation-Reduction (Redox) Reactions: These reactions involve the transfer of electrons, leading to changes in the oxidation state of the compound.
Substitution Reactions: In these reactions, one functional group in the molecule is replaced by another.
Combination Reactions: These involve the formation of a more complex molecule from simpler reactants.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Including transition metal catalysts like palladium or platinum.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while substitution reactions can produce various derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Compound 32 is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies. Its unique structure allows for the exploration of various chemical transformations and the development of novel catalysts.
Biology: In biological research, Compound 32 is utilized to study enzyme inhibition, particularly polyketide synthase 13, which is involved in the biosynthesis of complex natural products . It also serves as a tool to investigate the NF-κB signaling pathway, which plays a crucial role in immune response and inflammation .
Medicine: Compound 32 has potential therapeutic applications due to its ability to modulate biological pathways. It is being explored as a lead compound for developing new drugs targeting diseases such as tuberculosis and inflammatory disorders .
Industry: In the industrial sector, Compound 32 is used in the development of new materials and chemical processes. Its unique reactivity and stability make it a valuable component in various industrial applications.
Wirkmechanismus
Polyketide Synthase 13 Inhibition: Compound 32 inhibits polyketide synthase 13 by binding to its active site, thereby preventing the enzyme from catalyzing the formation of polyketides . This inhibition disrupts the biosynthesis of essential metabolites in microorganisms, leading to their growth inhibition.
NF-κB Activation: As an activator of the NF-κB pathway, Compound 32 interacts with specific receptors and signaling molecules, leading to the phosphorylation and degradation of inhibitor proteins . This activation results in the translocation of NF-κB to the nucleus, where it regulates the expression of genes involved in immune response and inflammation.
Vergleich Mit ähnlichen Verbindungen
Compound 69: Another polyketide synthase inhibitor with a similar structure and biological activity.
NF-κB Activator 1: A compound with comparable NF-κB activating properties.
Uniqueness: Compound 32 stands out due to its dual functionality as both a polyketide synthase inhibitor and an NF-κB activator. This dual activity makes it a versatile tool in scientific research and a promising candidate for therapeutic development.
Eigenschaften
Molekularformel |
C33H65N |
|---|---|
Molekulargewicht |
475.9 g/mol |
IUPAC-Name |
(13Z,16Z)-N,N-dimethyl-3-nonyldocosa-13,16-dien-1-amine |
InChI |
InChI=1S/C33H65N/c1-5-7-9-11-13-14-15-16-17-18-19-20-21-22-24-26-28-30-33(31-32-34(3)4)29-27-25-23-12-10-8-6-2/h13-14,16-17,33H,5-12,15,18-32H2,1-4H3/b14-13-,17-16- |
InChI-Schlüssel |
SYPDLJYRMSBNEX-AUGURXLVSA-N |
Isomerische SMILES |
CCCCCCCCCC(CCCCCCCCC/C=C\C/C=C\CCCCC)CCN(C)C |
Kanonische SMILES |
CCCCCCCCCC(CCCCCCCCCC=CCC=CCCCCC)CCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-[2-(2,6-Dichloropyridin-4-yl)ethynyl]phenyl]propanoic acid](/img/structure/B11930145.png)

![N-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B11930169.png)
![N-(6-azidohexyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B11930172.png)
![(2S,3R,4R,5R,6S)-2-(hydroxymethyl)-6-[4-(6-methoxypyridin-3-yl)-2-methylphenyl]sulfanyloxane-3,4,5-triol](/img/structure/B11930173.png)
![N-[2-[2-(dimethylamino)ethyl-(trideuteriomethyl)amino]-5-[[4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide;methanesulfonic acid](/img/structure/B11930174.png)
![N-[5-[1-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]triazol-4-yl]-2-propanoylphenyl]quinoline-2-carboxamide](/img/structure/B11930178.png)


![1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B11930209.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one](/img/structure/B11930210.png)

![potassium;dioxosilane;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11930230.png)
